molecular formula C17H13NO B14537909 Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- CAS No. 62490-50-0

Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-

Cat. No.: B14537909
CAS No.: 62490-50-0
M. Wt: 247.29 g/mol
InChI Key: WNWNNFJAGPTXDS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- is an organic compound belonging to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a 3-(3-methylphenyl)-1-oxo-2-propenyl group. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a higher yield of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with only a nitrile group attached to a benzene ring.

    3-Fluoro-4-methylbenzonitrile: Contains a fluorine atom and a methyl group on the benzene ring.

    3-(4-Methylphenyl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- is unique due to the presence of the 3-(3-methylphenyl)-1-oxo-2-propenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62490-50-0

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-[3-(3-methylphenyl)prop-2-enoyl]benzonitrile

InChI

InChI=1S/C17H13NO/c1-13-3-2-4-14(11-13)7-10-17(19)16-8-5-15(12-18)6-9-16/h2-11H,1H3

InChI Key

WNWNNFJAGPTXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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